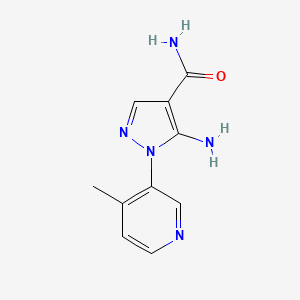

1H-Pyrazole-4-carboxamide, 5-amino-1-(4-methyl-3-pyridinyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-amino-1-(4-methylpyridin-3-yl)-1h-pyrazole-4-carboxamide is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-methylpyridin-3-yl)-1h-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-3-pyridinecarboxylic acid with hydrazine to form the corresponding hydrazide, which is then cyclized with an appropriate reagent to form the pyrazole ring . The reaction conditions often include the use of solvents like ethanol and catalysts such as acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-methylpyridin-3-yl)-1h-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and halogenated pyrazoles, which can further undergo additional modifications to yield more complex structures .

Scientific Research Applications

5-amino-1-(4-methylpyridin-3-yl)-1h-pyrazole-4-carboxamide has a wide range of applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

Industry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 5-amino-1-(4-methylpyridin-3-yl)-1h-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

5-amino-1-phenylpyrazole-4-carboxamide: Similar structure but with a phenyl group instead of a pyridine ring.

5-amino-1-(3-pyridyl)-pyrazole-4-carboxamide: Similar structure but with a different substitution pattern on the pyridine ring.

Uniqueness

The presence of the 4-methylpyridin-3-yl group in 5-amino-1-(4-methylpyridin-3-yl)-1h-pyrazole-4-carboxamide imparts unique chemical and biological properties to the compound. This specific substitution pattern can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds .

Biological Activity

1H-Pyrazole-4-carboxamide, 5-amino-1-(4-methyl-3-pyridinyl)-, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities, particularly in the field of oncology. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- Chemical Name : 1H-Pyrazole-4-carboxamide, 5-amino-1-(4-methyl-3-pyridinyl) (CAS No. 794569-05-4)

- Molecular Formula : C10H11N5O

- Molecular Weight : 217.23 g/mol

- Structure : The compound features a pyrazole ring substituted with a carboxamide and an amino group, which are critical for its biological activity.

Anticancer Properties

Recent studies have demonstrated that 1H-pyrazole derivatives exhibit promising anticancer properties. The compound has shown efficacy against various cancer cell lines, including:

- Lung Cancer

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Colorectal Cancer

- Prostate Cancer

The anticancer activity of 1H-pyrazole derivatives is attributed to their ability to inhibit several key targets involved in cancer progression:

| Target | Activity |

|---|---|

| Topoisomerase II | Inhibition of DNA replication and repair |

| EGFR | Blockade of growth factor signaling |

| MEK | Interference with MAPK signaling pathway |

| VEGFR | Reduction of angiogenesis |

| HDACs | Modulation of gene expression |

Anti-inflammatory Activity

In addition to anticancer effects, compounds similar to 1H-pyrazole-4-carboxamide have been noted for their anti-inflammatory properties. They may inhibit inflammatory pathways, providing potential therapeutic benefits in diseases characterized by chronic inflammation.

Antimicrobial Activity

Some studies indicate that pyrazole derivatives possess antimicrobial properties against various pathogens. This broad-spectrum activity could be harnessed in developing new antibiotics or antifungal agents.

Study 1: Synthesis and Evaluation of Pyrazole Derivatives

A study published in ACS Omega synthesized multiple pyrazole derivatives and evaluated their biological activities. Among these, the compound demonstrated significant antiproliferative effects against cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Study 2: Targeting FGFRs

Research focusing on fibroblast growth factor receptors (FGFRs) highlighted the potential of 5-amino-1H-pyrazole-4-carboxamide derivatives as novel FGFR inhibitors. These compounds showed promise in overcoming drug resistance in cancer therapies .

Study 3: In Vivo Efficacy

In vivo studies have confirmed the efficacy of pyrazole derivatives in tumor models, showcasing their ability to reduce tumor size and improve survival rates in treated subjects compared to controls .

Properties

Molecular Formula |

C10H11N5O |

|---|---|

Molecular Weight |

217.23 g/mol |

IUPAC Name |

5-amino-1-(4-methylpyridin-3-yl)pyrazole-4-carboxamide |

InChI |

InChI=1S/C10H11N5O/c1-6-2-3-13-5-8(6)15-9(11)7(4-14-15)10(12)16/h2-5H,11H2,1H3,(H2,12,16) |

InChI Key |

YWOPXUCLWYGFRD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NC=C1)N2C(=C(C=N2)C(=O)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.